molecular formula C13H11N3O2 B11677672 N'-[(Z)-(4-Hydroxyphenyl)methylidene]pyridine-2-carbohydrazide

N'-[(Z)-(4-Hydroxyphenyl)methylidene]pyridine-2-carbohydrazide

Cat. No.: B11677672
M. Wt: 241.24 g/mol
InChI Key: XCWLRKUNIFCQFY-DHDCSXOGSA-N
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Description

N’-[(Z)-(4-Hydroxyphenyl)methylidene]pyridine-2-carbohydrazide is a Schiff base hydrazone compound Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(Z)-(4-Hydroxyphenyl)methylidene]pyridine-2-carbohydrazide typically involves the condensation reaction between 4-hydroxybenzaldehyde and pyridine-2-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base hydrazone, which is then purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(Z)-(4-Hydroxyphenyl)methylidene]pyridine-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydrazone moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: The corresponding amine and aldehyde.

    Substitution: Substituted hydrazone derivatives.

Scientific Research Applications

N’-[(Z)-(4-Hydroxyphenyl)methylidene]pyridine-2-carbohydrazide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential as an enzyme inhibitor and its biological activity against various pathogens.

    Medicine: Explored for its potential pharmacological properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as sensors or catalysts.

Mechanism of Action

The mechanism of action of N’-[(Z)-(4-Hydroxyphenyl)methylidene]pyridine-2-carbohydrazide involves its interaction with specific molecular targets. As a Schiff base, it can form stable complexes with metal ions, which can then interact with biological molecules. The exact pathways and molecular targets depend on the specific application and the nature of the metal complex formed.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-Dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-Fluorophenyl)methylidene]biphenyl-4-carbohydrazide

Uniqueness

N’-[(Z)-(4-Hydroxyphenyl)methylidene]pyridine-2-carbohydrazide is unique due to the presence of the hydroxyphenyl group, which can enhance its biological activity and its ability to form hydrogen bonds. This makes it particularly interesting for applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C13H11N3O2

Molecular Weight

241.24 g/mol

IUPAC Name

N-[(Z)-(4-hydroxyphenyl)methylideneamino]pyridine-2-carboxamide

InChI

InChI=1S/C13H11N3O2/c17-11-6-4-10(5-7-11)9-15-16-13(18)12-3-1-2-8-14-12/h1-9,17H,(H,16,18)/b15-9-

InChI Key

XCWLRKUNIFCQFY-DHDCSXOGSA-N

Isomeric SMILES

C1=CC=NC(=C1)C(=O)N/N=C\C2=CC=C(C=C2)O

Canonical SMILES

C1=CC=NC(=C1)C(=O)NN=CC2=CC=C(C=C2)O

Origin of Product

United States

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